4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic Acid

Odd-chain fatty acid metabolism Hepatic desaturation Polyunsaturated fatty acid elongation

Essential odd-chain omega-3 reference standard (C19:5 n-3). Distinct from EPA/DHA in metabolic fate, analytical behavior, and retention time. Ideal for stable isotope dilution workflows and odd-chain PUFA pathway studies. Purchase includes ≥95% purity guarantee and validated solubility for reliable GC-MS/LC-MS method development.

Molecular Formula C19H28O2
Molecular Weight 288.4 g/mol
Cat. No. B593656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic Acid
Synonyms4(Z),7(Z),10(Z),13(Z),16(Z)-nonadecapentaenoic acid
Molecular FormulaC19H28O2
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCC=CCC=CCCC(=O)O
InChIInChI=1S/C19H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-18H2,1H3,(H,20,21)/b4-3-,7-6-,10-9-,13-12-,16-15-
InChIKeyFUFAUPPSWATCTQ-JLNKQSITSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic Acid (C19:5 n-3) – Essential Procurement Data for an Odd-Chain Omega-3 Polyunsaturated Fatty Acid


4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic acid (also referred to as C19:5 n-3, FA 19:5, or all-Z-4,7,10,13,16-nonadecapentaenoic acid) is a 19-carbon polyunsaturated fatty acid (PUFA) characterized by five cis-configured double bonds. It belongs to the omega-3 (n-3) family and is distinguished by its odd-carbon chain length, in contrast to the more common even-chain PUFAs such as eicosapentaenoic acid (EPA, 20:5 n-3) and docosahexaenoic acid (DHA, 22:6 n-3) . The compound has been identified as a byproduct in the synthesis of docosahexaenoic acid-d5 and is recognized as an 'unusual' PUFA due to its odd-chain structure . Its fully characterized stereochemistry and high-purity availability make it a critical reference standard and research tool for lipidomics and fatty acid metabolism studies .

Why Even-Chain Omega-3 PUFAs Like EPA (20:5) or DHA (22:6) Cannot Substitute for 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic Acid


While eicosapentaenoic acid (EPA, 20:5 n-3) and docosahexaenoic acid (DHA, 22:6 n-3) are the predominant omega-3 PUFAs in dietary and biological contexts, 4(Z),7(Z),10(Z),13(Z),16(Z)-nonadecapentaenoic acid differs fundamentally in both its metabolic fate and its analytical behavior. The odd-carbon chain length of C19:5 n-3 directs its metabolism toward the elongation and desaturation of odd-chain PUFAs, a pathway distinct from the well-characterized 'Sprecher pathway' for even-chain omega-3s [1]. Furthermore, in analytical workflows—particularly those employing stable isotope dilution mass spectrometry—the native compound requires a matched internal standard (such as the d5-labeled analog) to correct for matrix effects and ion suppression . The physical properties, including specific solubility profiles and chromatographic retention times, are also unique to this 19-carbon PUFA, precluding simple substitution with 20- or 22-carbon analogs in validated methods .

Quantitative Differentiation Evidence for 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic Acid Versus Analogs


Metabolic Fate: C19 Odd-Chain Elongation Versus Even-Chain 'Sprecher Pathway'

In a rat liver cell line (BRL-3A), exogenous 19:5n-2 (a C19 odd-chain PUFA) was shown to be metabolized into a distinct series of odd-chain products, specifically 21:5n-2, 21:6n-2, 23:5n-2, and 23:6n-2 [1]. This contrasts with the metabolism of even-chain n-3 PUFAs like EPA (20:5n-3), which follows the 'Sprecher pathway' to produce DHA (22:6n-3) via 24:6n-3 and retroconversion [2]. The distinct product profile of 19:5n-2 provides a unique metabolic tracer that cannot be achieved with common even-chain analogs.

Odd-chain fatty acid metabolism Hepatic desaturation Polyunsaturated fatty acid elongation

Analytical Specificity: Deuterated Internal Standard for Quantitative Lipidomics

The deuterated analog, 4(Z),7(Z),10(Z),13(Z),16(Z)-nonadecapentaenoic acid-d5, is specifically synthesized for use as an internal standard for the quantification of the native C19:5 n-3 compound . The incorporation of five deuterium atoms at positions 18, 18', 19, 19, and 19 increases the molecular weight from 288.43 to 293.50 g/mol, a mass shift of +5.07 g/mol that is analytically distinct from the native compound . This mass difference is essential for accurate quantification in GC-MS and LC-MS workflows.

Stable isotope dilution GC-MS LC-MS Lipid quantification

Purity and Solubility Specifications for Reproducible Experimental Use

Commercially available 4(Z),7(Z),10(Z),13(Z),16(Z)-nonadecapentaenoic acid is supplied with a certified purity of ≥95% . Defined solubility parameters include 100 mg/mL in DMF, DMSO, and ethanol (with sonication recommended) . In contrast, EPA and DHA are often supplied as oils or in complex mixtures, with variable purity and less rigorously defined solubility in organic solvents.

Analytical standard Reference material Solubility profiling Quality control

Structural Uniqueness: Odd-Carbon Backbone Effects on Membrane Incorporation and Signaling

The odd-carbon chain length (C19) of 4(Z),7(Z),10(Z),13(Z),16(Z)-nonadecapentaenoic acid is fundamentally distinct from the even-chain PUFAs (C20, C22) that dominate mammalian membranes. Odd-chain fatty acids are known to influence membrane fluidity and the formation of specialized lipid domains differently than their even-chain counterparts [1]. While direct quantitative data for C19:5 n-3 is limited, class-level evidence indicates that odd-chain PUFAs can be preferentially incorporated into specific lipid classes and may modulate signaling pathways through distinct mechanisms [2].

Membrane lipidomics Odd-chain fatty acids Lipid bilayer properties Cellular signaling

Recommended Procurement Scenarios for 4(Z),7(Z),10(Z),13(Z),16(Z)-Nonadecapentaenoic Acid Based on Verified Differential Evidence


Lipidomics Studies Requiring Absolute Quantification of Odd-Chain PUFAs

When accurate quantification of C19:5 n-3 in biological matrices (e.g., plasma, tissue, cell culture) is required, the combination of native 4(Z),7(Z),10(Z),13(Z),16(Z)-nonadecapentaenoic acid (as a primary standard) and its d5-labeled analog (as an internal standard) provides a robust stable isotope dilution workflow. The +5.07 g/mol mass shift enables precise quantitation by GC-MS or LC-MS, as established in vendor protocols . This approach is not possible using EPA or DHA internal standards, as their chromatographic retention times and ionization efficiencies differ significantly.

Metabolic Tracing of Odd-Chain Fatty Acid Elongation and Desaturation Pathways

Investigators studying the unique elongation and desaturation pathways of odd-chain PUFAs will find 4(Z),7(Z),10(Z),13(Z),16(Z)-nonadecapentaenoic acid to be an essential substrate. As demonstrated in rat liver cell models, C19:5 n-2 is converted to distinct C21 and C23 odd-chain products [1]. This compound serves as a specific metabolic tracer to probe the activity of elongases and desaturases involved in odd-chain PUFA biosynthesis, a pathway that cannot be interrogated using even-chain precursors like EPA.

Development and Validation of Chromatographic Methods for PUFA Profiling

Analytical chemists developing GC-FID or LC-MS methods for comprehensive fatty acid profiling require a pure, well-characterized standard for method validation and retention time indexing. 4(Z),7(Z),10(Z),13(Z),16(Z)-nonadecapentaenoic acid, with its certified purity of ≥95% and defined solubility in common organic solvents , provides a reliable calibration standard. Its unique retention time—distinct from the more abundant EPA and DHA—helps resolve co-eluting peaks in complex fatty acid mixtures.

Investigation of the Biological Role of Odd-Chain PUFAs in Membrane and Signaling Studies

For cell biology and lipid signaling research, C19:5 n-3 offers a structurally unique tool to dissect the specific contributions of odd-chain fatty acids to membrane properties and cellular function. While direct quantitative data for this compound are emerging, class-level evidence supports its potential to modulate membrane fluidity and lipid raft formation differently than even-chain PUFAs [2]. Researchers focused on the distinct bioactivity of odd-chain lipids should prioritize this compound over even-chain analogs to avoid confounding results.

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